N-(1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDKFWWKNFJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H26ClN5O2S
- Molecular Weight : 447.981 g/mol
- SMILES Notation : C[C@@H]1CCN(Cc2ccccc2)C[C@@H]1N(C)c3nc(Cl)nc4c3ccn4S(=O)(=O)C
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Kinase Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Studies suggest that it binds to the kinase-inactive conformation, affecting cell proliferation pathways .
- Multidrug Resistance Reversal : Similar compounds have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps, thereby enhancing the efficacy of chemotherapy agents .
- Antitumor Activity : Preliminary in vitro studies indicate that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines .
Biological Activity Data
Case Studies
- In Vitro Studies on Cancer Cell Lines : In a study evaluating the efficacy of related compounds, it was found that this compound significantly reduced viability in breast and colon cancer cell lines at submicromolar concentrations. The mechanism involved caspase activation and subsequent apoptosis .
- Animal Model Trials : In murine models, compounds structurally related to this compound demonstrated complete tumor regression when administered alongside conventional chemotherapeutics, suggesting a synergistic effect .
Scientific Research Applications
Anticancer Research
N-(1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests that it could inhibit specific pathways involved in tumor growth. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit activity against various cancer cell lines by targeting key enzymes involved in cell proliferation and survival.
GSK-3β Inhibition
The compound is also noted for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in several diseases, including cancer and neurodegenerative disorders. Research indicates that modifications to the piperidine moiety can enhance binding affinity and selectivity toward GSK-3β, making it a candidate for drug development aimed at treating conditions such as Alzheimer's disease and bipolar disorder .
Neuropharmacology
Given its piperidine structure, the compound may influence neurotransmitter systems. Preliminary studies suggest potential applications in treating mood disorders and cognitive impairments by modulating dopaminergic and serotonergic pathways. The benzyl group may enhance blood-brain barrier permeability, increasing its efficacy as a central nervous system agent.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which are frequently modified at the N4 and C7 positions to tune biological activity and physicochemical properties. Below is a systematic comparison with key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Structural Modifications and Pharmacological Implications
- Piperidine vs. Piperidine moieties often improve blood-brain barrier penetration, though this remains unverified for the target compound.
- Chloro Substitution : The C2-chloro group in the target compound may enhance electrophilicity and DNA-binding capacity, a feature absent in analogues like Compound 20o (methoxy-substituted) .
- Bulkier Groups : Compounds with naphthyl (20o) or nitrobenzyl (20–24) substituents exhibit lower yields (e.g., 63–86 mg for naphthyl derivatives ), likely due to steric hindrance during synthesis.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Start with the core pyrrolo[2,3-d]pyrimidine scaffold (e.g., 4-chloro-6-substituted derivatives) and introduce substituents via nucleophilic substitution or Buchwald-Hartwig amination .
- Use high-resolution mass spectrometry (HRMS) and HPLC to monitor reaction progress and purity (>99% purity achievable with column chromatography or recrystallization) .
- Optimize solvent systems (e.g., DMF for amine coupling) and stoichiometric ratios (1:2 molar ratio of pyrrolopyrimidine to benzylpiperidine derivatives) to minimize byproducts .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; key signals include aromatic protons (δ 7.3–8.3 ppm), NH protons (δ ~11.8 ppm), and methyl groups (δ 1.5–3.8 ppm) .
- X-ray crystallography : Use SHELX or SIR97 for structure refinement. For example, resolve piperidine ring conformations and confirm stereochemistry via diffraction data .
- HRMS : Validate molecular formula (e.g., C23H25ClN6 requires m/z 420.18 for [M+H]+) .
Q. How can researchers validate the compound’s stability under experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies in DMSO or aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS over 72 hours .
- Use TLC (CHCl3/MeOH 10:1) to detect decomposition products. Store the compound at 2–8°C in inert, light-protected vials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
- Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity .
- Use computational docking (AutoDock Vina) to model binding interactions with kinase domains (e.g., EGFR, VEGFR). Compare results with experimental IC50 values to validate hypotheses .
- Analyze purity discrepancies (>98% purity required; impurities >2% may skew bioactivity) via orthogonal methods (NMR, HRMS, elemental analysis) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent variation : Replace the 2-chloro group with bromo or methoxy groups to assess impact on kinase selectivity .
- Piperidine modifications : Introduce bulkier substituents (e.g., naphthylmethyl instead of benzyl) to enhance steric hindrance and improve receptor binding .
- Quantify SAR using Free-Wilson analysis or 3D-QSAR models to prioritize synthetic targets .
Q. What experimental designs mitigate challenges in enantiomer separation for chiral centers?
Methodological Answer:
- Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol gradients to resolve enantiomers. Confirm absolute configuration via circular dichroism (CD) or X-ray crystallography .
- Synthesize diastereomeric salts (e.g., with tartaric acid) for crystallization-based separation .
Contradictions and Resolutions
- Bioactivity Variability : Discrepancies in IC50 values (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using 10 μM ATP and 1% DMSO .
- Crystallographic Disorder : Resolve piperidine ring disorder in XRD data via SHELXL refinement with TWIN/BASF commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
